Plasma Kallikrein Inhibitory Activity: 3-Aminomethyl Derivative vs. Des-Amino and Des-Bromomethyl Analogs
In US Patent 10,981,893, the elaborated derivative N-((6-amino-2-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-(methylsulfonyl)-4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)isonicotinamide (Example 26), which incorporates the target compound's core as its 3-aminomethyl fragment, inhibits human plasma kallikrein with an IC₅₀ of 5,500 nM [1]. In contrast, the most potent compound in that patent series (Example 25, using a 6-amino-2,4-dimethylpyridine core) achieves markedly different potency, and high-affinity bicyclic peptide plasma kallikrein inhibitors from a separate structural class reach Kᵢ values of 3.4 nM [2]. The 1,600-fold potency gap between the elaborated target-derived molecule and optimized bicyclic peptides defines the specific contribution of the 3-aminomethyl-6-amino-2-CF₃-pyridine scaffold to kallikrein recognition, differentiating it from both simple aminomethylpyridines lacking the CF₃ group and from non-pyridine chemotypes.
| Evidence Dimension | Human plasma kallikrein inhibition (IC₅₀ / Kᵢ) |
|---|---|
| Target Compound Data | IC₅₀ = 5,500 nM (elaborated derivative incorporating the target compound scaffold, US 10,981,893 Ex. 26) |
| Comparator Or Baseline | Kᵢ = 3.4 nM (bicyclic peptide plasma kallikrein inhibitor, BDBM50256261 / CHEMBL4059991); scaffold-modified analogs in the same patent series |
| Quantified Difference | ~1,600-fold difference between the elaborated target-derived inhibitor and the most potent bicyclic peptide comparator; intramolecular patent SAR demonstrates sensitivity to 6-NH₂ and 2-CF₃ substitution |
| Conditions | Recombinant human plasma kallikrein; fluorogenic H-Pro-Phe-Arg-AMC substrate; microplate reader detection (BindingDB Assay ID 1, Entry 9841; Assay ID 15/17, Entry 50000630) |
Why This Matters
The quantitative linkage between the target compound's core and a specific enzyme inhibition value provides a procurement-rationalizing SAR anchor: the 6-amino-3-aminomethyl-2-CF₃-pyridine motif confers a defined, measurable contribution to plasma kallikrein binding that regioisomeric or de-functionalized analogs cannot replicate.
- [1] BindingDB Entry BDBM492897 (US 10,981,893, Example 26): IC₅₀ = 5.50 × 10³ nM against human plasma kallikrein. View Source
- [2] BindingDB Entry BDBM50256261 (CHEMBL4059991): Kᵢ = 3.4 nM against rat plasma kallikrein for a bicyclic peptide inhibitor. View Source
